![molecular formula C14H12F3NO3 B7647265 N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as TFEC, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. It belongs to the class of furan derivatives and has a molecular formula of C15H14F3NO3. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. This compound also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are known to play a role in asthma and allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species, which are known to play a role in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal models. This compound is also stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. In addition, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has been reported by several researchers. One of the methods involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetic acid in the presence of trifluoroacetic anhydride and pyridine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain this compound. Another method involves the reaction of 3-furancarboxylic acid with 4-methoxyphenylacetonitrile in the presence of boron trifluoride etherate and methanol. The product is then treated with ammonia to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide has shown potential application in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anticancer agent. In addition, this compound has shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-20-11-4-2-9(3-5-11)12(14(15,16)17)18-13(19)10-6-7-21-8-10/h2-8,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDIFIDBHKWFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


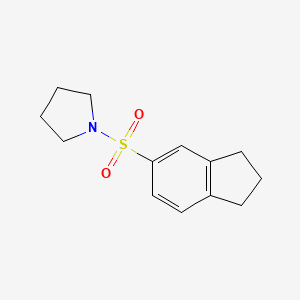
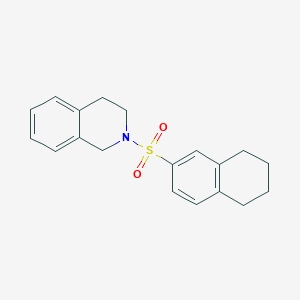
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
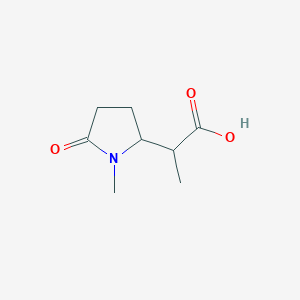
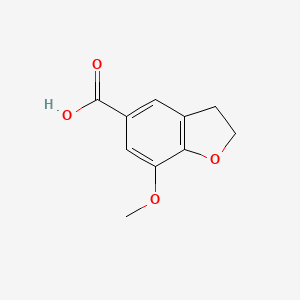
![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
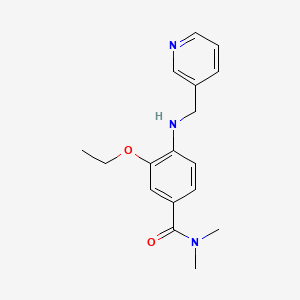
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)